

Inter-laboratory Comparison of 4'-Diethylaminoacetophenone Characterization Data: A Comparative Guide

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Compound of Interest

Compound Name: 4'-Diethylaminoacetophenone

Cat. No.: B1329818

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of characterization data for **4'-Diethylaminoacetophenone**, a compound of interest in various research and development fields. In the absence of a formal inter-laboratory comparison study, this document synthesizes data from major chemical databases, treating them as independent laboratory sources to offer a comprehensive overview of the compound's analytical profile. This approach allows for an objective comparison of its performance and characteristics based on currently available experimental data.

Data Presentation

The following tables summarize the quantitative data available for **4'-Diethylaminoacetophenone** from various sources, presented as a proxy for an inter-laboratory comparison.

Table 1: Spectroscopic Data Comparison

Parameter	Source 1 (PubChem)	Source 2 (SpectraBase)
¹³ C NMR	Data available	Data available
GC-MS	NIST Number: 135731, Fragments: 176, 148 m/z[1]	Not specified
FTIR	Instrument: Bruker Tensor 27 FT-IR, Technique: Film (Acetone)[1]	Data available[1]
ATR-IR	Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat[1]	Not specified
Raman	Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer[1]	Not specified

Table 2: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ NO[1]	PubChem
IUPAC Name	1-[4-(diethylamino)phenyl]ethanone [1]	PubChem
CAS Number	5520-66-1[1]	PubChem

Experimental Protocols

The data presented in this guide are derived from standard analytical techniques. The following are detailed methodologies representative of the experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon and proton framework of the molecule.

- Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).
- Sample Preparation: 5-10 mg of **4'-Diethylaminoacetophenone** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
- ¹H NMR Acquisition: The instrument is tuned and shimmed. A standard proton spectrum is acquired with a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A standard carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To determine the molecular weight and fragmentation pattern of the compound.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
- Sample Preparation: A dilute solution of **4'-Diethylaminoacetophenone** is prepared in a volatile organic solvent such as dichloromethane or methanol.
- GC Conditions: A capillary column (e.g., HP-5ms) is used. The oven temperature is programmed to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure separation of the analyte from any impurities. The injector temperature is typically set to 250°C.
- MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from a low m/z (e.g., 40) to a higher m/z (e.g., 500).

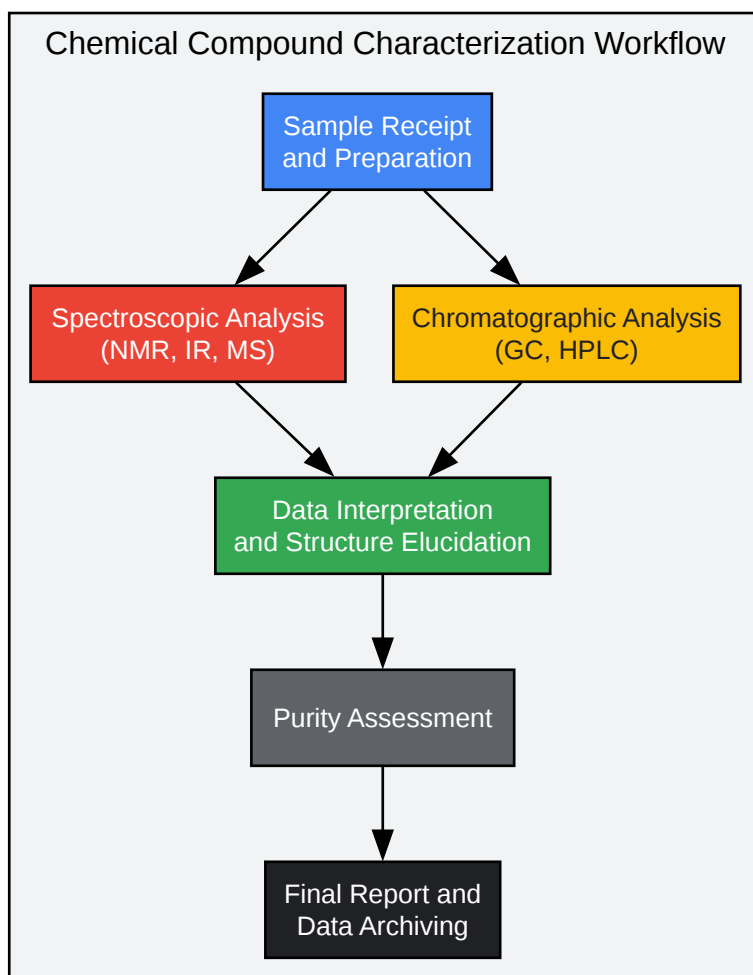
- **Data Analysis:** The total ion chromatogram (TIC) is examined to identify the peak corresponding to **4'-Diethylaminoacetophenone**. The mass spectrum of this peak is then analyzed to determine the molecular ion and the characteristic fragmentation pattern.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

- **Objective:** To identify the functional groups present in the molecule.
- **Instrumentation:** A Fourier-transform infrared spectrometer (e.g., Bruker Tensor series).
- **Sample Preparation:**
 - **Film (Acetone):** A few drops of a concentrated solution of the compound in acetone are applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
 - **ATR-Neat:** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or clean ATR crystal) is collected. The sample is then scanned over the mid-infrared range (typically 4000-400 cm^{-1}).
- **Data Analysis:** The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups in **4'-Diethylaminoacetophenone** (e.g., C=O stretch, C-N stretch, aromatic C-H bends).

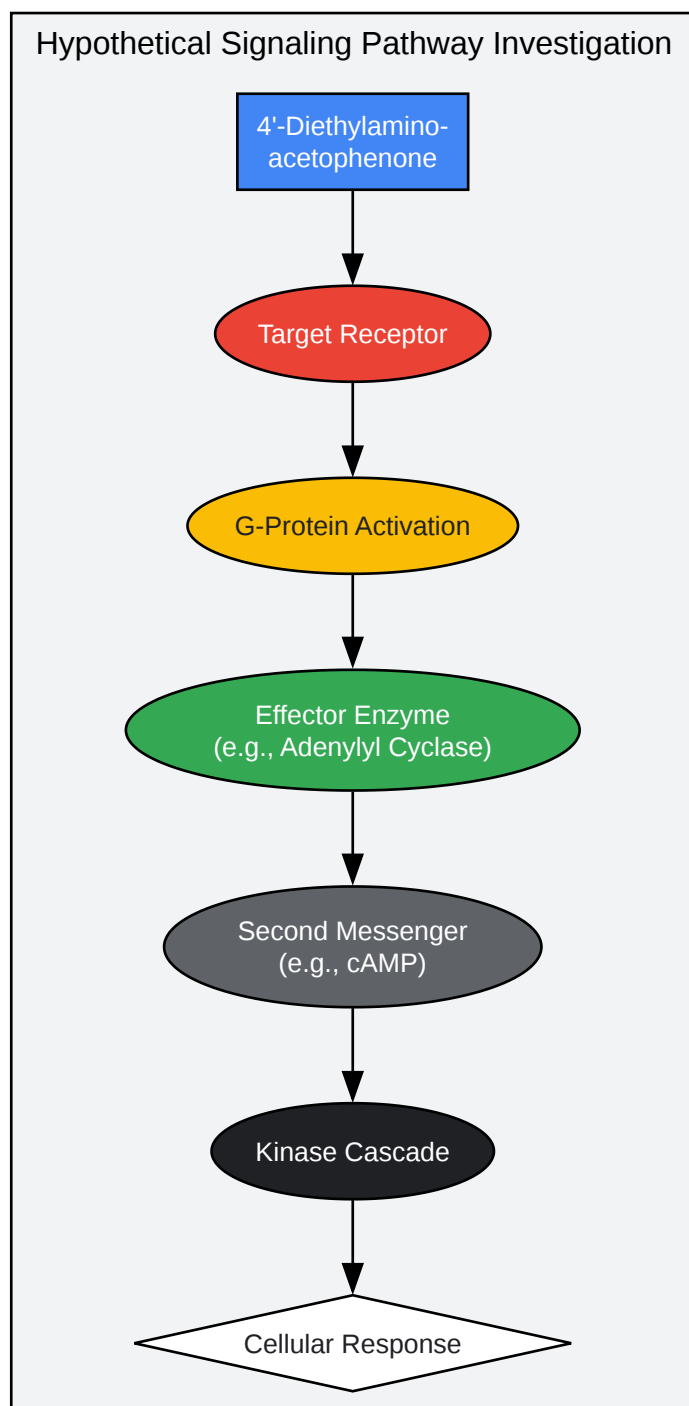
Visualizations

The following diagrams illustrate a general workflow for chemical characterization and a hypothetical signaling pathway for investigation.



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Caption: A generalized workflow for the characterization of a chemical compound.



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Caption: A hypothetical signaling pathway for investigating a novel compound.

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References

- 1. p-Diethylaminoacetophenone | C₁₂H₁₇NO | CID 138529 - PubChem [pubchem.ncbi.nlm.nih.gov]
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